2-Chloro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide
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Overview
Description
2-Chloro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is an organic compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of a pyrrolidine ring, a pyrimidine ring, and a benzamide group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide typically involves multiple steps. One common method involves the reaction of 2,4-dichloro-6-methylpyrimidine with pyrrolidine to form the pyrimidine-pyrrolidine intermediate. This intermediate is then coupled with 4-amino-N-(4-chlorophenyl)benzamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, dichloromethane, and hydrogen. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and benzamides, which can have different biological activities and applications .
Scientific Research Applications
2-Chloro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antitumor agent.
Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Chloro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide include:
- 2-Chloro-N-cyclopropyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
- 2,4-Dichloro-6-methylpyrimidine
- 2-(Pyridin-2-yl)pyrimidine
Properties
Molecular Formula |
C22H22ClN5O |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
2-chloro-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H22ClN5O/c1-15-14-20(27-22(24-15)28-12-4-5-13-28)25-16-8-10-17(11-9-16)26-21(29)18-6-2-3-7-19(18)23/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,26,29)(H,24,25,27) |
InChI Key |
MGEDQBYLUOUTNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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